Mumbaistatin
Description
Contextualization of Mumbaistatin within Natural Product Chemistry
Natural products have historically been a rich source of bioactive compounds, forming the basis for many drug discovery and development programs. unibo.it this compound is a prime example of a microbial natural product with significant therapeutic potential. unibo.it It was isolated from the fermentation broth of a microorganism, Streptomyces sp. DSM 11641, found in a soil sample from Mumbai, India. unibo.itjst.go.jpgoogle.comgoogle.com The discovery of this compound underscores the importance of exploring diverse microbial ecosystems for novel chemical entities.
The structure of this compound was elucidated through extensive 2D-NMR experiments and single-crystal X-ray analysis of a methylated derivative. nih.gov These studies revealed a complex molecular architecture. nih.gov this compound exists in a dynamic equilibrium between an open-chain diketo form and a cyclized dispirodiketal form. unibo.itnih.govresearchgate.net The open-chain form is responsible for its potent biological activity. nih.gov
Significance of this compound as a Polyketide Chemical Compound
This compound belongs to the polyketide class of natural products. capes.gov.bruni-koeln.deplos.org Polyketides are synthesized by polyketide synthases (PKSs) through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid biosynthesis. plos.org The structural backbone of this compound is derived from an octaketide precursor. researchgate.net
The molecule features a unique tetra-ortho-substituted benzophenone (B1666685) core, which is a common biosynthetic intermediate for various aromatic polyketides. capes.gov.bracs.org It is proposed that such o-carboxybenzophenones are formed biosynthetically via the oxidative cleavage of anthraquinones. acs.org The southern part of the open diketo form of this compound shares an identical structure with 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), a product of engineered biosynthesis. researchgate.net
Overview of Key Research Avenues in this compound Studies
The unique structure and potent biological activity of this compound have spurred several key areas of research:
Total Synthesis: The complex and sterically hindered structure of this compound has made its total synthesis a significant challenge for synthetic organic chemists. capes.gov.bruni-koeln.deresearchgate.net Numerous research groups have pursued its total synthesis, leading to the development of novel synthetic strategies and the synthesis of various analogues. capes.gov.brthieme-connect.comresearchgate.netacs.orgthieme-connect.de Key synthetic challenges include the construction of the fully functionalized anthraquinone (B42736) moiety and the sterically congested tetra-ortho-substituted benzophenone core. capes.gov.brresearchgate.netthieme-connect.comresearchgate.net
Semisynthesis and Analogue Development: Due to the extremely low yield of this compound from its natural source, researchers have developed semisynthetic methods to produce analogues. researchgate.netnih.gov These efforts often start from structurally related and more accessible polyketides, such as DMAC, which can be overproduced using engineered biosynthesis. researchgate.netnih.gov This synergistic approach combining biosynthesis and chemical synthesis has enabled the creation of a variety of this compound analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov
Biological Activity and Target Identification: this compound is a highly potent inhibitor of the glucose-6-phosphate translocase (G6P-T1), a key enzyme in the glucose-6-phosphatase system. nih.govcapes.gov.bruni-koeln.deacs.orgresearchgate.netacs.orgnih.govnih.gov This enzyme is a promising therapeutic target for type 2 diabetes mellitus. capes.gov.bruni-koeln.deacs.orgresearchgate.netacs.orgnih.gov this compound's potent and specific inhibition of G6P-T1 has made it a valuable molecular probe for studying the glucose-6-phosphatase system and a lead structure for the development of new antidiabetic drugs. acs.orgacs.org Its potential role in targeting angiogenic processes associated with brain tumor development is also an area of investigation. capes.gov.bruni-koeln.deresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H20O12 |
|---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40) |
InChI Key |
XFESZXMDORIFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O |
Synonyms |
mumbaistatin |
Origin of Product |
United States |
Discovery and Isolation Paradigms of Mumbaistatin
Identification from Natural Producer Organisms
Mumbaistatin is a naturally occurring polyketide that has been identified from microbial fermentation. uni-koeln.deresearchgate.net Its discovery is a result of screening programs aimed at identifying novel bioactive compounds from natural sources.
The chemical compound this compound was discovered and isolated from cultures of the bacterial strain Streptomyces sp. DSM 11641. uni-koeln.denih.govresearchgate.netresearchgate.net The isolation process from the fermentation broth is a multi-step procedure involving chromatographic techniques. Researchers utilized a combination of anion-exchange and reversed-phase chromatography to successfully separate and purify the compound. nih.govresearchgate.net This methodology is necessary to isolate the acid-labile inhibitor from the complex mixture of metabolites produced by the microorganism. nih.gov
A significant hurdle in the study and potential application of this compound is its extremely low yield from the natural producer organism. researchgate.netnih.govmolaid.com The fermentation of Streptomyces sp. DSM 11641 produces the compound in very small quantities, reported to be as low as 70 mg per 1000 liters of culture. researchgate.net This limited availability from its natural source presents a major challenge for conducting extensive biological studies and for developing it as a therapeutic lead. researchgate.net The scarcity of this compound has been a primary motivator for the extensive efforts directed towards its chemical synthesis and the development of semisynthetic analogues. researchgate.netnih.govthieme-connect.com
Table 1: Summary of this compound Discovery and Isolation
| Parameter | Details | Source(s) |
|---|---|---|
| Producing Organism | Streptomyces sp. | uni-koeln.denih.govresearchgate.netresearchgate.net |
| Strain | DSM 11641 | uni-koeln.denih.govresearchgate.netresearchgate.net |
| Isolation Methods | Anion-exchange chromatography, Reversed-phase chromatography | nih.govresearchgate.net |
| Reported Yield | 70 mg / 1000 L of culture | researchgate.net |
Historical Context of this compound's Entry into Research
This compound formally entered the scientific research landscape following the elucidation of its chemical structure in 2001. nih.govthieme-connect.com The compound immediately garnered significant interest due to its potent and specific biological activity as an inhibitor of the glucose-6-phosphate translocase (G6P-T1). uni-koeln.denih.govresearchgate.net This enzyme is a key component of the glucose-6-phosphatase system, which plays a crucial role in regulating blood glucose levels. researchgate.netthieme-connect.com Because of its powerful inhibitory action, with a reported IC50 of 5 nM, this compound was identified as an excellent lead compound for the development of new therapeutic agents for non-insulin-dependent type 2 diabetes mellitus (NIDDM). nih.govresearchgate.netthieme-connect.com The pharmacological relevance, coupled with its unique and complex molecular architecture, has made it a subject of numerous studies, particularly focusing on total synthesis and structure-activity relationships, although a complete total synthesis remained elusive for two decades after its discovery. uni-koeln.deuni-koeln.de
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC) |
| Aloesaponarin II |
| Balanol |
| Chlorogenic acid |
| Kodaistatin A |
| Pestalone |
| Phenyl salicylate |
Biosynthetic Pathways and Engineering of Mumbaistatin
Polyketide Biosynthesis of Mumbaistatin
While the complete biosynthetic pathway of this compound has not been fully elucidated, its structural similarity to other known polyketides provides a strong basis for a proposed pathway. uni-koeln.de The core of this compound is an anthraquinone (B42736) moiety, a class of compounds frequently produced through polyketide synthesis. plos.orgnih.gov The biosynthesis is believed to follow a polyketide pathway, similar to that of the structurally related compound 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), whose southern structural block is identical to that of this compound. researchgate.netresearchgate.net
The formation of the this compound core is attributed to a Type II Polyketide Synthase (PKS) system. researchgate.netresearchgate.net Type II PKSs are multi-enzyme complexes where individual enzymes catalyze specific, iterative steps in the polyketide chain assembly. wikipedia.org In the biosynthesis of the related intermediate DMAC, an octaketide synthase, such as the actinorhodin (B73869) (act) PKS, is essential. researchgate.netresearchgate.netplos.org This minimal PKS consists of a heterodimer of a ketosynthase (KS) and a chain length factor (CLF), which together control the length of the polyketide chain by catalyzing the sequential condensation of malonyl-CoA derived units. plos.orgwikipedia.org Following the synthesis of the polyketide backbone, tailoring enzymes, including ketoreductases (KR), aromatases (ARO), and cyclases (CYC), modify the chain to yield the final aromatic structure. researchgate.netplos.org
The biosynthesis of aromatic polyketides begins with simple acyl-CoA precursors. plos.org For the anthraquinone core of this compound, the process is initiated with the loading of a starter unit, typically derived from the decarboxylation of malonyl-ACP to form an acetyl-ACP. plos.org The chain is then extended through the sequential addition of seven more malonyl-CoA units, a process catalyzed by the octaketide synthase. plos.orgplos.org
A key intermediate in understanding this compound's formation and in its semisynthesis is DMAC. researchgate.netnih.gov The biosynthesis of DMAC is a well-studied example of a Type II PKS pathway. plos.org An octaketide chain, assembled by the PKS, undergoes a C-9 reduction catalyzed by a ketoreductase. plos.org This reduced octaketide is then processed by an aromatase and a cyclase, which facilitate the cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone structure of DMAC. researchgate.netplos.org DMAC itself is a major biosynthetic product of some engineered Streptomyces strains. researchgate.netresearchgate.net
Engineered Biosynthesis Approaches
The extremely low yield of this compound from its natural producer, Streptomyces sp. DSM 11641 (approximately 70 mg per 1000 L of culture), has made natural isolation impractical for extensive research or therapeutic development. researchgate.netgoogle.com This limitation has spurred the development of engineered biosynthesis and semisynthetic strategies to improve yields and create novel analogs. researchgate.netnih.gov
A critical breakthrough in obtaining sufficient material for research was the development of an overproduction system for the key intermediate, DMAC. researchgate.netresearchgate.net Scientists engineered a recombinant strain of Streptomyces coelicolor (CH999/pRM5) containing an engineered Type II PKS pathway, which was capable of producing DMAC at yields of 100 mg/L. researchgate.net To further enhance productivity, this system was improved by increasing the copy number of the plasmid that carries the polyketide synthase genes. researchgate.net Co-transformation with a high-copy-number cloning vector, pBOOST, led to a significant increase in the yield of the polyketide product, facilitating the generation of this compound analogs. researchgate.net This strategy of overproducing a key, structurally related intermediate has been fundamental to subsequent synthetic and derivatization efforts. researchgate.netnih.gov
Genetic manipulation of PKS pathways offers a powerful tool for generating structural diversity. By combining PKS modules from different biosynthetic pathways, novel polyketides can be created. plos.org This "combinatorial biosynthesis" approach has been applied to create analogs of DMAC. nih.gov For instance, bimodular PKS systems, where an initiation module from one PKS (like the R1128 PKS) is combined with an elongation module from another (like the actinorhodin or tetracenomycin minimal PKS), can produce polyketide backbones with non-native starter units, such as propionyl or isobutyryl groups. plos.orgplos.org The resulting "unnatural" polyketide chains can be efficiently processed by the associated tailoring enzymes (ketoreductases and cyclases) to generate novel, regioselectively modified anthraquinones. plos.orgnih.gov These hybrid PKSs allow for the rational design of new antibiotics and other bioactive compounds with predictable functional group modifications. plos.org
Engineered biosynthesis has been directly used to create derivatives of this compound's core structure. researchgate.net By genetically modifying the aromatic polyketide synthase pathways, researchers have prepared analogs of this compound with alterations at the C-1 position of the DMAC scaffold. researchgate.net Some of these biosynthetically produced analogs featured extended alkyl chains with three to six carbons, while others possessed an additional phenolic hydroxyl group. researchgate.net The synergistic approach of combining engineered biosynthesis to generate key building blocks like DMAC with subsequent chemical synthesis (semisynthesis) has proven to be a particularly fruitful strategy. researchgate.netnih.gov This method has enabled the creation of a wide variety of this compound analogs, which have been instrumental in structure-activity relationship studies. researchgate.netresearchgate.net
Synthetic Chemistry of Mumbaistatin and Analogues
Challenges in the Total Synthesis of Mumbaistatin
Despite considerable efforts, the total synthesis of this compound has yet to be achieved. researchgate.netresearchgate.net The primary obstacles lie in its complex architecture and the inherent instability of key intermediates.
This compound is a polyketide characterized by a unique combination of an anthraquinone (B42736) nucleus and a heavily oxidized spirocyclic ketal. nih.gov This elongated anthraquinone structure exists in an interesting equilibrium between an open di-keto form and a closed spirocyclic form, known as cyclo-mumbaistatin. nih.gov The presence of a tetra-ortho-substituted benzophenone (B1666685) core presents a significant steric challenge for chemists. thieme-connect.deuni-koeln.de The construction of this sterically hindered core and the control of stereochemistry at the spirocyclic center are major synthetic challenges. nih.govresearchgate.net
A significant challenge in the synthesis of this compound is the acid lability of the natural product. researchgate.net Furthermore, the synthesis is complicated by the unexpected instability of the compounds involved in forming the crucial tetra-ortho-substituted benzophenone linkage. uni-koeln.de The functional groups present in the molecule, particularly those adjacent to the ketone bridge, exhibit intense and often unpredictable interactions, making the synthesis surprisingly difficult. researchgate.net For instance, attempts to oxidize a diarylmethane intermediate to the desired benzophenone have been met with limited success, often stopping at the diarylmethanol stage. uni-koeln.de
Strategies for Total Synthesis and Analogue Preparation
To navigate the challenges posed by this compound's structure, synthetic chemists have developed various strategies, primarily focusing on convergent approaches and the synthesis of simplified analogues to test the feasibility of key reactions. nih.govthieme-connect.de These efforts have led to the successful synthesis of several this compound analogues, including a 4'',8-dideoxy analogue and others that, while not the natural product itself, provide valuable insights for future synthetic endeavors. researchgate.netthieme-connect.de
Convergent syntheses have been a popular strategy, where different fragments of the molecule are synthesized separately before being joined together. nih.gov This approach allows for the independent preparation and functionalization of the complex building blocks. One such strategy involved the synthesis of a this compound analogue by coupling a lithiated arene with an anthracene (B1667546) carbaldehyde derivative, followed by oxidation to form the benzophenone core. nih.govacs.org Another convergent approach focused on preparing an anthraquinone building block and coupling it with a functionalized aromatic component. uni-koeln.de These strategies often involve the careful orchestration of protecting groups and the strategic introduction of functional groups to manage the reactivity of the intermediates. nih.gov
Several key chemical reactions have been instrumental in the synthetic efforts towards this compound and its analogues.
The Diels-Alder reaction has proven to be a robust and frequently employed method for constructing the substituted anthraquinone core of this compound. researchgate.netnih.gov This [4+2] cycloaddition reaction involves reacting a conjugated diene with a dienophile to form a six-membered ring. organic-chemistry.org In the context of this compound synthesis, a common approach is the reaction of a silyloxy diene with a substituted naphthoquinone, such as chlorojuglone. researchgate.netnih.gov The initial cycloadduct then undergoes rearomatization to furnish the desired anthraquinone skeleton. nih.gov For example, the reaction between a diene prepared from tert-butyl acetoacetate (B1235776) and a chlorojuglone dienophile under thermal conditions, followed by an acidic workup, has been successfully used to create the anthraquinone fragment. nih.govthieme-connect.de This methodology has been a cornerstone in many of the reported synthetic routes toward this compound analogues. researchgate.netcapes.gov.br
Synthesis of this compound Analogues and Derivatives
The significant biological activity of this compound has motivated the synthesis of a wide array of analogues and derivatives to explore the structure-activity relationship (SAR) and to find compounds with improved properties. researchgate.netresearchgate.net These synthetic efforts have yielded valuable information about which parts of the molecule are essential for its inhibitory function.
Key synthetic achievements include:
4′′,8-Dideoxy Analogue : Synthesized via a convergent route featuring a Stille cross-coupling to form the diarylmethane core, followed by titanium-mediated alkynylation to install the side chain. researchgate.net
cyclo-Mumbaistatin Analogues : An efficient total synthesis of deoxy-mumbaistatin analogues containing the complete carbon skeleton and a spirolactone motif was achieved using a Diels-Alder cycloaddition and an anionic homo-Fries rearrangement as key steps. researchgate.net
Semisynthetic Analogues from DMAC : A facile semisynthetic method was developed starting from 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), a structurally related polyketide obtained from engineered biosynthesis. nih.gov This approach allowed for the creation of various analogues within five steps, with several showing low micromolar potency. nih.govresearchgate.net
2′-Dealkylthis compound Derivatives : Sterically congested derivatives lacking the northern alkyl chain were prepared through base-catalyzed cyclization of a bis-substituted naphthoquinone precursor. researchgate.net
Table 2: Selected this compound Analogues and Key Synthetic Strategies
| Analogue/Derivative | Key Synthetic Method(s) | Precursors | Reference |
| 4′′,8-Dideoxy this compound Analogue | Stille Coupling, Titanium-Mediated Alkynylation, Radical Bromination | Anthraquinone-derived benzylic bromide, Arylstannane, pent-4-yn-1-ol | researchgate.net, thieme-connect.com |
| cyclo-Mumbaistatin Analogue (Deoxy) | Diels-Alder Cycloaddition, Anionic Homo-Fries Rearrangement | Functionalized anthraquinone precursor, ester for rearrangement | researchgate.net |
| Semisynthetic Analogues | Semisynthesis from biosynthetic intermediate, Wittig reaction, Suzuki coupling | 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC) | researchgate.net, nih.gov |
| 2′-Dealkylthis compound Derivatives | Base-catalyzed cyclization, Bromine-mediated photooxidation | 2,3-bis-substituted naphthoquinone precursor | researchgate.net |
| This compound Analogue via Aryne Annulation | Aryne/Phthalide Annulation, Lithiated arene coupling, Jones oxidation | Phthalide derivative, functionalized lithiated arene | researchgate.net |
Semisynthetic Routes from Biosynthetically Derived Precursors (e.g., DMAC)
The low natural abundance of this compound has driven efforts to find more accessible starting materials for analogue synthesis. nih.govnih.gov A highly effective approach utilizes 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), a structurally related polyketide that can be overproduced by genetically engineered strains of Streptomyces coelicolor. nih.govresearchgate.net This biosynthetic precursor, which mirrors the southern block of this compound, provides a readily available scaffold for chemical elaboration. researchgate.net
A facile semisynthetic method has been developed to generate a variety of this compound analogues from DMAC in as few as five steps. nih.govnih.gov The general strategy involves several key chemical transformations:
Protection: The carboxylic acid and phenol (B47542) groups of DMAC are first protected, typically as methyl esters and methyl ethers, to prevent unwanted side reactions. researchgate.net
Benzylic Bromination: The protected DMAC undergoes benzylic bromination to introduce a reactive handle. researchgate.net
Coupling Reactions: The resulting bromide is then subjected to nucleophilic substitution or palladium-catalyzed coupling reactions, such as the Suzuki coupling, to attach different northern block fragments. researchgate.net Alternatively, Wittig reactions have been employed to link the two key portions of the molecule. researchgate.net
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound analogue. researchgate.net
This synergistic combination of biosynthesis and chemical synthesis has proven to be a powerful strategy for generating novel bioactive compounds. nih.gov Several of the semisynthetic analogues produced through this route have demonstrated low micromolar potency against the G6P-T1 translocase in vitro. nih.govresearchgate.net
Table 1: Key Steps in Semisynthetic Route from DMAC
| Step | Description | Purpose |
| 1. Biosynthesis | Overproduction of DMAC using engineered S. coelicolor. researchgate.net | Provides a scalable source of the key starting material. nih.gov |
| 2. Protection | Methylation of hydroxyl and carboxyl groups of DMAC. researchgate.net | Prevents interference from acidic protons in subsequent steps. |
| 3. Functionalization | Benzylic bromination of the protected DMAC. researchgate.net | Introduces a leaving group for coupling reactions. |
| 4. Coupling | Suzuki coupling, Wittig reaction, or nucleophilic substitution. researchgate.net | Connects the DMAC-derived southern block to a synthetic northern block. |
| 5. Deprotection | Removal of methyl protecting groups (e.g., using BBr₃). researchgate.net | Yields the final this compound analogue. |
Preparation of Deoxy-Mumbaistatin Analogues
Total synthesis efforts, while not yet yielding this compound itself, have successfully produced deoxy-analogues, which lack one or more of the native hydroxyl groups. researchgate.netthieme-connect.com These syntheses provide valuable insights into constructing the complex, sterically hindered core of the molecule. One notable success was the synthesis of a 4′′,8-dideoxy analogue. thieme-connect.com
The strategies for synthesizing these analogues are often convergent, involving the separate preparation of two advanced intermediates that represent the northern and southern portions of the molecule. acs.orgacs.org
Key synthetic strategies include:
Anthraquinone Construction: The functionalized anthraquinone moiety (the southern block) has been assembled using methods like the Diels-Alder reaction or an aryne/phthalide annulation. acs.orgthieme-connect.comacs.org
Arene Fragment Synthesis: The northern arene fragment is prepared through regioselective bromination and ortho-lithiation reactions. acs.orgacs.org
Fragment Coupling: The two fragments are joined using powerful cross-coupling methods. A palladium-catalyzed Stille coupling has been used to create the tetra-ortho-substituted diarylmethane core. thieme-connect.comthieme-connect.com Another approach involves the coupling of a lithiated arene with an anthracene-1-carbaldehyde (B72961) derivative. acs.orgacs.org
Finalizing the Skeleton: A titanium-mediated alkynylation of a sterically hindered aldehyde has been employed to complete the carbon skeleton of the this compound analogue. researchgate.netthieme-connect.com Subsequent oxidation under Jones conditions can then establish the final benzophenone structure. acs.orgacs.org
These approaches have successfully overcome the significant steric hindrance associated with forming the tetra-ortho-substituted diarylmethane and benzophenone cores of these molecules. thieme-connect.comacs.org
Table 2: Comparison of Synthetic Strategies for Deoxy-Analogues
| Feature | Strategy 1 | Strategy 2 |
| Anthraquinone Synthesis | Diels-Alder Reaction researchgate.netthieme-connect.com | Aryne/Phthalide Annulation acs.orgacs.org |
| Key Coupling Reaction | Stille Cross-Coupling thieme-connect.comthieme-connect.com | Aryllithium Addition to Aldehyde acs.orgacs.org |
| Final Oxidation | Not specified for benzophenone | Jones Oxidation acs.orgacs.org |
| Reported Analogue | 4′′,8-dideoxy analogue thieme-connect.com | Tri-ortho-substituted analogue acs.orgacs.org |
Spirolactone Scaffold Construction
This compound exists in a dynamic equilibrium between an open diketo form and a cyclized spiroketal lactone form. researchgate.net The construction of this spirolactone motif is a key feature in several synthetic pathways for this compound analogues. researchgate.netcapes.gov.br
Different methodologies have been developed to achieve this transformation:
Anionic Homo-Fries Rearrangement: In one total synthesis of a deoxy-mumbaistatin analogue, the key tetra-ortho-substituted benzophenone core was constructed via an anionic homo-Fries rearrangement. researchgate.netresearchgate.net Following the formation of the benzophenone, a spiroketal lactone formed in a spontaneous cyclization process. researchgate.netcapes.gov.br
Radical-Mediated Lactonization: An alternative approach involves the radical bromination of a diarylmethane precursor containing a tert-butyl ester. thieme-connect.com This reaction smoothly initiates a cyclization to afford the desired lactone, which structurally resembles the cyclized form of this compound. thieme-connect.comthieme-connect.com Interestingly, when the same reaction was attempted on the corresponding methyl ester, no lactonization occurred, highlighting the subtle but critical influence of the ester group on the reaction's outcome. thieme-connect.com
The ability to form the spirolactone ring is a crucial step in synthesizing analogues that mimic the natural product's cyclized hemiacetal form. thieme-connect.comthieme-connect.com
Biological Activities and Molecular Mechanisms of Action
Inhibition of Glucose-6-Phosphate Translocase (G6P-T1)
Mumbaistatin is recognized as a powerful inhibitor of Glucose-6-Phosphate Translocase (G6P-T1), an enzyme crucial for hepatic glucose production. researchgate.netresearchgate.netnih.govnih.gov This inhibitory action forms the basis of its primary biological effects.
G6P-T1 as a Key Enzyme in Hepatic Glucose Production
Glucose-6-phosphate translocase (G6P-T1), also known as SLC37A4, is a vital component of the glucose-6-phosphatase (G6Pase) enzyme system located in the endoplasmic reticulum membrane. wikipedia.orgontosight.aiwikipedia.org This system is responsible for the final step in both gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen (B147801) into glucose). wikipedia.orgontosight.aiwikipedia.org
G6P-T1's specific role is to transport glucose-6-phosphate (G6P) from the cell's cytoplasm into the lumen of the endoplasmic reticulum. wikipedia.orgontosight.aiuniprot.org Once inside, G6P is hydrolyzed by the catalytic subunit of G6Pase into free glucose and a phosphate (B84403) group. wikipedia.orgontosight.ai The resulting glucose is then transported out of the cell and into the bloodstream, a process essential for maintaining blood glucose homeostasis, particularly during periods of fasting. ontosight.aiwikipedia.orgmdpi.com The transport of G6P by G6P-T1 is considered the rate-limiting step in this process, making it a critical control point for hepatic glucose output. wikipedia.orgrichardbeliveau.org
Molecular Basis of G6P-T1 Inhibition by this compound
This compound is a natural anthraquinone (B42736) derivative that acts as a highly specific and potent inhibitor of G6P-T1. researchgate.netnih.gov Its chemical structure features an open-chain diketo form which is responsible for its powerful inhibitory activity, with a reported IC50 value of 5 nM. nih.gov The anthraquinone part of the molecule is crucial for its biological function. researchgate.net
Interestingly, this compound can undergo a self-condensation reaction, particularly in the presence of acid, to form a dispirodiketal structure. nih.gov This cyclized form is significantly less active, with its inhibitory effect on G6P-T1 being about a thousand times lower than the open-chain form. nih.gov This highlights the specific structural requirements for potent inhibition of the translocase.
Impact on Gluconeogenesis and Glycogenolysis Pathways
By inhibiting G6P-T1, this compound effectively blocks the transport of G6P into the endoplasmic reticulum, which is a common final step for both gluconeogenesis and glycogenolysis. wikipedia.orgwikipedia.org This disruption prevents the conversion of G6P to glucose, thereby inhibiting the release of glucose from the liver via these two major pathways. frontiersin.org The liver plays a central role in maintaining blood glucose levels, switching between storing glucose as glycogen after a meal and releasing it during fasting through glycogenolysis and gluconeogenesis. mdpi.commdpi.com
The regulation of these pathways is complex, involving hormones like insulin (B600854) and glucagon (B607659). wikipedia.orglibretexts.org Glucagon typically stimulates glycogenolysis and gluconeogenesis, while insulin has an inhibitory effect. wikipedia.orglibretexts.org Inhibitors of G6P-T1, like this compound, represent a non-hormonal mechanism to reduce hepatic glucose production. However, because this enzyme is involved in both pathways, its inhibition can potentially lead to an accumulation of intracellular G6P. frontiersin.org
Modulation of Glucose Release from Hepatocytes
The direct consequence of G6P-T1 inhibition by this compound and its analogues is a reduction in glucose release from liver cells (hepatocytes). researchgate.netresearchgate.net Studies on primary hepatocytes have demonstrated that this compound analogues can cause a dose-dependent inhibition of glucagon-stimulated glucose production. researchgate.net For instance, one synthetic analogue, compound 29, was shown to inhibit 40% of glucose production stimulated by glucagon at a concentration of 280 µM. researchgate.net This confirms that the in vitro inhibition of the G6P-T1 enzyme translates to a functional reduction in glucose output from liver cells. researchgate.net
Antiangiogenic Mechanisms of this compound Analogues
Beyond its effects on glucose metabolism, analogues of this compound have been investigated for their antiangiogenic properties, which is the ability to inhibit the formation of new blood vessels. researchgate.netnih.gov
Effects on Human Brain Microvascular Endothelial Cells (HBMEC)
Research has focused on the impact of this compound analogues, specifically the semi-synthetic analogue AD4-015, on human brain microvascular endothelial cells (HBMECs). researchgate.netnih.gov These cells are fundamental components in the process of tumor angiogenesis. nih.gov
Studies have shown that AD4-015 can reduce the migration and tubulogenesis (the formation of tube-like structures by endothelial cells, a key step in angiogenesis) of HBMECs in vitro. researchgate.netnih.gov The IC50 for the inhibition of HBMEC migration by AD4-015 was calculated to be 11.2 µM. researchgate.net This antiangiogenic effect is linked to the inhibition of G6P-T1, suggesting that this enzyme may play a role in the metabolic adaptations necessary for endothelial cell-mediated neovascularization. researchgate.netnih.gov
Furthermore, the this compound analogue AD4-015 was found to inhibit signaling pathways associated with tumor promotion in HBMECs. nih.gov It significantly reduced the secretion and gene expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, which is necessary for cell migration. nih.gov It also inhibited signaling that leads to the expression of cyclooxygenase-2 (COX-2), another protein implicated in angiogenesis and inflammation. nih.gov
Inhibition of Cell Migration and Tubulogenesis
A semi-synthetic analog of this compound, AD4-015, has been shown to reduce in vitro migration and tubulogenesis of human brain microvascular endothelial cells (HBMEC). researchgate.netnih.gov In contrast, chlorogenic acid (CHL), another inhibitor of glucose-6-phosphate translocase (G6PT), did not show the same effects. nih.gov The inhibition of HBMEC migration by AD4-015 was dose-dependent, with a calculated IC50 of 11.2 µM. researchgate.net This inhibitory action highlights the potential anti-angiogenic properties of this compound analogs. nih.govresearchgate.net
Modulation of Cell Signaling Pathways
This compound analogs have been identified as inhibitors of cell signaling in tumor-promoting conditions. researchgate.netnih.gov
Inhibition of Matrix Metalloproteinase (MMP)-9 Secretion and Gene Expression
The this compound analog AD4-015 significantly inhibits the secretion and gene expression of matrix-metalloproteinase (MMP)-9. researchgate.netnih.govnais.net.cn This effect was observed in studies where MMP-9 was induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). researchgate.netnih.gov The inhibition was confirmed through zymography and RT-PCR analysis. researchgate.netnih.govresearchgate.net
Regulation of Cyclooxygenase (COX)-2 Expression and IκB Downregulation
PMA-mediated cell signaling that leads to the expression of cyclooxygenase (COX)-2 and the downregulation of IκB (inhibitor of kappa B) is also inhibited by the this compound analog AD4-015. researchgate.netnih.govnais.net.cn This further establishes the role of this compound analogs as inhibitors of critical cell signaling pathways involved in inflammation and cancer. researchgate.netresearchgate.net
Targeting of Hypoxia-Inducible Factor-1α (HIF-1α) Related Pathways
This compound and its analogs have shown effects on pathways related to Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen conditions. capes.gov.brnih.govnih.gov
Impact on Mesenchymal Stromal Cells (MSC) Survival under Hypoxia
Mesenchymal stromal cells (MSCs) are known to survive in hypoxic environments, a characteristic that is relevant in the context of tumors like glioblastoma. capes.gov.brnih.govnih.gov The glucose-6-phosphate transporter (G6PT) plays a role in the metabolic control that supports MSC survival in these conditions. capes.gov.brnih.gov A semi-synthetic analog of this compound, a potent G6PT inhibitor, has been found to specifically reduce the survival of MSCs that stably express HIF-1α. capes.gov.brnih.gov Hypoxia and hypoxia-mimicking agents induce the expression of G6PT, vascular endothelial growth factor (VEGF), and HIF-1α. capes.gov.brnih.gov Silencing the HIF-1α gene prevents the induction of G6PT and VEGF in hypoxic MSCs. capes.gov.brnih.gov Conversely, cells engineered to stably express HIF-1α show increased endogenous G6PT gene expression. capes.gov.brnih.gov These findings suggest that G6PT contributes to the metabolic flexibility that allows MSCs to survive under hypoxic conditions and that this can be targeted by this compound analogs. capes.gov.brnih.gov
Link to Metabolic Flexibility and Neovascularization
The functions of G6PT are believed to be responsible for the metabolic flexibility that enables endothelial cell-mediated neovascularization, the formation of new blood vessels. researchgate.netnih.gov This process is a potential target for G6PT inhibitors within the vasculature of developing brain tumors. researchgate.netnih.gov The ability of MSCs to survive under hypoxic and ischemic stress, partly through the use of the glycolytic pathway and the production of glucose-6-phosphatase, highlights their metabolic flexibility. e-century.us This metabolic adaptability, which allows MSCs to contribute to tumor development, can be selectively targeted by small molecule G6PT inhibitors like the semi-synthetic polyketide derivative AD4-015, which was modeled after this compound. nih.gov
Inhibition of HIV-1 Protease by Specific Analogues
Based on a comprehensive review of available scientific literature, there is no evidence to indicate that this compound or its analogues exhibit inhibitory activity against HIV-1 Protease. The primary and well-documented biological target of this compound is the Glucose-6-Phosphate Translocase (G6P-T1) system. Research has predominantly focused on this interaction, particularly concerning its implications for metabolic diseases like type 2 diabetes and for cancer research.
Scientific literature has not described a mechanism for this compound analogues binding to the HIV-1 protease active site, as this interaction has not been reported. The design and mechanism of known HIV-1 protease inhibitors typically involve mimicking the transition state of the natural peptide substrates of the protease, a characteristic not associated with the anthraquinone structure of this compound. wikipedia.orgmdpi.com
As there is no reported inhibition of the HIV-1 protease enzyme by this compound or its analogues, there are no corresponding implications for the inhibition of HIV viral replication. mdpi.comnih.gov Antiviral research associated with anthraquinone derivatives has explored activity against other viruses, such as the influenza virus, but has not established a link to HIV. researchgate.netresearchgate.net
Other Reported Biological Activities (e.g., Potential for Anti-Diabetic Research beyond G6P-T1)
The principal biological activity of this compound is its function as a potent and highly specific inhibitor of the Glucose-6-Phosphate Translocase (G6P-T1), a key component of the glucose-6-phosphatase enzyme system. medchemexpress.comuni-koeln.dersc.org This system is crucial for regulating blood glucose levels, making this compound a significant subject of anti-diabetic research. ijper.org
This compound, a polyketide natural product, is one of the most powerful known inhibitors of hepatic G6P-T1. researchgate.netnih.gov The inhibition of G6P-T1 is a promising therapeutic strategy for type 2 diabetes, as it can control aberrant glucose production. rsc.org this compound itself has an IC₅₀ value of 5 nM against G6P-T1, demonstrating its high potency. uqam.ca
Semisynthetic analogues of this compound have been developed to explore structure-activity relationships. Several of these analogues have shown low micromolar potency against the translocase in vitro, and some have also been active in reducing glucose release from primary hepatocytes. researchgate.netnih.gov For instance, analogue 29 (an aromatic northern block analogue) showed significant inhibition in rat liver microsome assays and dose-dependent inhibition of glucagon-stimulated glucose release in rat hepatocytes. researchgate.net
Beyond its direct role in glucose metabolism, research has uncovered other potential therapeutic applications for this compound analogues. The semi-synthetic analogue AD4-015 has been investigated for its role in cancer biology. Studies have shown that AD4-015 can inhibit the migration and tubulogenesis of human brain microvascular endothelial cells, key processes in tumor angiogenesis. researchgate.netuqam.ca This this compound analogue was also found to specifically induce apoptosis and necrosis in hypoxic mesenchymal stromal cells, which are believed to contribute to tumor development. nih.govresearchgate.net This suggests that targeting G6PT with this compound analogues could be a viable strategy for cancer therapy by disrupting the metabolic adaptations of tumor cells to their hypoxic microenvironment. nih.gov
Interactive Data Table: Biological Activity of this compound and its Analogues
| Compound | Target | Reported IC₅₀ | Biological Activity | Research Area | Source(s) |
| This compound | Glucose-6-Phosphate Translocase (G6P-T1) | 5 nM | Inhibition of hepatic glucose release | Anti-diabetic | uqam.ca |
| Analogue 29 | Glucose-6-Phosphate Translocase (G6P-T1) | Low micromolar | Inhibition of hepatic glucose release | Anti-diabetic | researchgate.net |
| AD4-015 | Glucose-6-Phosphate Translocase (G6P-T1) | 2.5 µM (microsomal assay) | Anti-angiogenic, Pro-apoptotic in hypoxic cells | Anti-cancer | researchgate.netnih.gov |
| Chlorogenic acid | Glucose-6-Phosphate Translocase (G6P-T1) | 0.26 mM | Weak inhibition of glucose release | Anti-diabetic | uqam.ca |
Structure Activity Relationship Sar and Mechanistic Analog Development
Elucidation of Key Structural Features for Biological Activity
Initial studies have focused on dissecting the Mumbaistatin molecule to identify which structural components are essential for its potent biological function.
The anthraquinone (B42736) core is a foundational element for the biological activity of this compound. nih.govresearchgate.net This has been demonstrated through the synthesis and evaluation of various analogues. Research reinforces the biological significance of this planar, polycyclic aromatic moiety in the inhibition of the G6P translocase. nih.govresearchgate.net A key study highlighted this importance by synthesizing an analog where the southern anthraquinone block was replaced with salicylic (B10762653) acid. researchgate.net This salicylic acid analogue proved to be significantly less potent than the anthraquinone-containing compounds, confirming that the anthraquinone structure is crucial for biological activity. researchgate.net The diversity and pharmacological activity of natural anthraquinones are well-documented, with their chemical structure, including the ring system and substituents, directly influencing their physiological effects. nih.gov
While the anthraquinone core is essential, the substituents on this core and the nature of the "northern" and "southern" blocks of the molecule play a vital role in modulating potency. researchgate.net this compound's southern block is structurally identical to 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMAC). researchgate.net
SAR studies on synthetic analogues have revealed several key insights:
Northern Block: Modifications to the northern block, the 2,6-disubstituted benzoic acid moiety attached at C-1 of the anthraquinone, significantly impact inhibitory activity. researchgate.net
Analogues with aromatic northern blocks showed 5- to 10-fold greater potency than those with linear vinyl alkyl northern blocks. researchgate.net
A rigid structure at the C-1 position, such as that provided by a vinyl group, appears to be important for activity. When this rigidity was removed in a thioether analogue, the IC50 value increased 20-fold. researchgate.net
The Suzuki-Miyaura coupling product, while aromatic, had a 10-fold higher IC50 value compared to its corresponding vinyl analog, suggesting subtle conformational or electronic effects are at play. researchgate.net
C-2 Carboxylic Acid: The carboxylic acid at the C-2 position of the anthraquinone was initially thought to be critical. However, an isocoumarin (B1212949) analogue, which lacks this group, demonstrated potency comparable to analogues with a vinyl aromatic northern block. researchgate.net This finding suggests that the C-2 carboxylic acid may not be an absolute requirement for biological activity. researchgate.net
Hydroxyl Groups: The deprotection of a methoxy (B1213986) group at the C-8 position was shown to be important, as its presence limited the potency of an analogue. researchgate.net
Design and Synthesis of Chemically Diverse Analogues for SAR Studies
The limited availability of this compound from its natural source has necessitated the development of synthetic and biosynthetic strategies to produce analogues for comprehensive SAR studies. nih.govresearchgate.net
A synergistic approach combining biosynthesis and chemical synthesis has proven fruitful. nih.gov Genetically engineered strains of Streptomyces coelicolor have been used to produce the key polyketide intermediate 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), which serves as a starting material for semisynthesis. nih.govresearchgate.net This engineered biosynthesis provides a more accessible source of the this compound southern block. nih.gov Early biosynthetic analogues of this compound demonstrated weak but dose-dependent inhibition of G6P T1, with IC50 values typically ranging between 100 and 500 µM, providing an initial foundation for SAR exploration. researchgate.net
A variety of this compound analogues have been created through semisynthesis starting from DMAC. nih.govresearchgate.net These efforts have allowed for systematic modifications to both the northern and southern blocks of the molecule to probe their roles in biological activity. researchgate.netnih.gov
Key synthetic strategies include aryne/phthalide annulation to construct the anthraquinone building block and subsequent coupling with various lithiated arenes to introduce diverse northern blocks. nih.gov The table below summarizes the activity of several synthetic analogues, illustrating the impact of modifying the northern block.
| Analog Type (Northern Block) | Key Structural Feature | Relative Potency | Reference |
|---|---|---|---|
| Linear Vinyl Alkyl | Flexible, non-aromatic side chain | Low (IC50 > 10-fold higher than aromatic vinyl) | researchgate.net |
| Aromatic (Suzuki Coupling Product) | Aromatic ring directly linked | Moderate (IC50 ~10-fold higher than vinyl analog) | researchgate.net |
| Aromatic Vinyl | Rigid, aromatic side chain | High (5- to 10-fold better than linear vinyl) | researchgate.net |
| Thioether | Flexible linker to aromatic ring | Low (IC50 ~20-fold higher than rigid vinyl analog) | researchgate.net |
| Isocoumarin | Lacks C-2 carboxylic acid | High (Comparable to aromatic vinyl analog) | researchgate.net |
A significant characteristic of this compound is its existence in a dynamic equilibrium between the biologically active open diketo form and a spiroketal lactone. researchgate.net The spirocyclic form is generated through the assistance of the C-2 carboxylic acid and possesses significantly less potency, with about a three-order-of-magnitude loss of activity. researchgate.net This intrinsic instability presents a challenge but also an opportunity for designing stabilized analogues. researchgate.net
To investigate this aspect, an efficient total synthesis of a deoxy-mumbaistatin analogue was developed, which contains the complete carbon skeleton and a spirolactone motif that closely resembles the natural product's cyclized form. nih.gov The key steps in this synthesis involved a Diels-Alder cycloaddition to build the anthraquinone moiety and an anionic homo-Fries rearrangement for the core benzophenone (B1666685) structure, which then spontaneously forms the spiroketal lactone. nih.gov This synthetic strategy provides a pathway to create a variety of new analogues of both this compound and its cyclized form, cyclo-mumbaistatin, which are crucial for further probing the biological relevance of this structural transformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives
A thorough review of current scientific literature indicates that while structure-activity relationship (SAR) studies have been conducted on this compound analogs, dedicated Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound derivatives have not yet been published. However, the principles of QSAR provide a robust framework for future research to quantitatively model the biological activity of this compound derivatives and to guide the rational design of novel, more potent analogs. This section will, therefore, outline the established QSAR methodologies and illustrate how they could be hypothetically applied to this compound derivatives, based on existing SAR data.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR model can be represented by the following equation:
Biological Activity = f (Physicochemical Properties)
For this compound derivatives, the biological activity would typically be the inhibitory concentration (IC50) against its target, such as glucose-6-phosphate translocase (G6P-T1). The physicochemical properties, also known as molecular descriptors, can be broadly categorized into electronic, steric, and hydrophobic parameters.
Key Steps in a Hypothetical QSAR Study of this compound Derivatives:
Data Set Selection: The first step would involve compiling a dataset of this compound analogs with their corresponding biological activities (IC50 values). This dataset would be divided into a training set, used to build the QSAR model, and a test set, used to validate the predictive power of the model.
Molecular Descriptor Calculation: For each this compound derivative in the dataset, a variety of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure. Examples of relevant descriptors for this compound derivatives could include:
Electronic Descriptors: Hammett constants (σ), dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These describe the electronic environment of the molecule and its ability to engage in electronic interactions with the target.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and Verloop steric parameters. These account for the size and shape of the molecule and its substituents, which are crucial for fitting into the binding site of the target protein.
Hydrophobic Descriptors: The partition coefficient (logP) and Hansch hydrophobicity constant (π). These describe the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the calculated descriptors with the biological activity. The goal is to find the best combination of descriptors that results in a statistically significant and predictive model.
Model Validation: The developed QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (predictive r²).
Illustrative QSAR Study of this compound Analogs
To demonstrate the application of QSAR to this compound, let's consider a hypothetical set of derivatives and their biological activities. The following table presents a selection of this compound analogs with modifications at a specific position (R) and their corresponding IC50 values, along with hypothetical calculated descriptors.
| Compound | R-Group | IC50 (µM) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |
|---|---|---|---|---|---|
| This compound | -OH | 0.1 | 1.5 | 2.8 | -0.37 |
| Analog 1 | -H | 1.2 | 1.8 | 1.0 | 0.00 |
| Analog 2 | -Cl | 0.5 | 2.5 | 6.0 | 0.23 |
| Analog 3 | -CH3 | 0.8 | 2.3 | 5.6 | -0.17 |
| Analog 4 | -OCH3 | 0.3 | 1.9 | 7.8 | -0.27 |
Based on this hypothetical data, a QSAR analysis could yield an equation similar to this:
pIC50 = -0.5 * logP + 0.1 * MR - 1.2 * σ + 3.0
(Note: pIC50 is the negative logarithm of the IC50 value, often used in QSAR to create a linear relationship with the descriptors.)
This equation would suggest that lower hydrophobicity (logP), higher molar refractivity (MR), and a more electron-donating substituent (negative σ) at the R-position are favorable for the inhibitory activity of this compound derivatives.
Detailed Research Findings from a Hypothetical QSAR Study:
A comprehensive QSAR study on this compound derivatives would likely reveal more intricate relationships. For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding of the steric and electrostatic interactions between the this compound analogs and their target protein.
The following table illustrates the kind of detailed findings that a 3D-QSAR study might produce:
| Parameter | Finding | Implication for this compound Analog Design |
|---|---|---|
| Steric Fields (CoMFA) | A bulky substituent is favored at position X of the this compound scaffold. | Introduce larger functional groups at position X to enhance binding affinity. |
| Electrostatic Fields (CoMFA) | An electropositive potential is preferred near position Y. | Incorporate electron-withdrawing groups near position Y to create a favorable electrostatic interaction. |
| Hydrophobic Fields (CoMSIA) | A hydrophobic group is beneficial at the Z-terminus. | Add a lipophilic moiety at the Z-terminus to interact with a hydrophobic pocket in the target. |
| Hydrogen Bond Donor Fields (CoMSIA) | A hydrogen bond donor is crucial at the -OH group of the core structure. | Preserve the hydroxyl group or replace it with another strong hydrogen bond donor. |
Advanced Research Methodologies and Future Directions
Biophysical and Biochemical Characterization Techniques
A range of biophysical and biochemical techniques are essential for characterizing the interactions of Mumbaistatin with biological systems. These methods allow for a detailed investigation into its functional effects and the underlying molecular mechanisms. For a therapeutic candidate, these properties are crucial for establishing reproducibility, stability, and a foundational understanding of its biological profile. researchgate.net
Enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. This compound has been identified as a potent functional inhibitor of the microsomal glucose-6-phosphate translocase (G6P-T1 or G6PT). richardbeliveau.org Assays to determine this inhibition typically measure the transport and/or hydrolysis of glucose-6-phosphate in microsomal preparations, quantifying the reduction in enzymatic activity in the presence of the inhibitor. richardbeliveau.org
While specific studies on this compound's effect on HIV-1 protease are not detailed, this enzyme remains a critical therapeutic target in virology. mdpi.com Inhibition assays for HIV-1 protease are well-established; they typically involve a recombinant form of the enzyme and a synthetic substrate that releases a detectable signal (e.g., fluorescence) upon cleavage. frontiersin.org The addition of an inhibitor reduces the rate of substrate cleavage, allowing for the determination of inhibitory potency (e.g., IC₅₀ value). frontiersin.org Such assays are crucial for screening and characterizing compounds that could interfere with viral maturation, a vital stage in the HIV life cycle. nih.gov
Cell-based assays are critical for understanding the physiological effects of a compound in a biological context. Studies on AD4-015, a semi-synthetic analog of this compound, have demonstrated significant antiangiogenic properties in vitro using human brain microvascular endothelial cells (HBMEC). richardbeliveau.orgnih.gov
Migration Assays: These assays, such as the wound healing or transwell assay, assess the ability of a compound to inhibit cell motility. researchgate.net In studies with the this compound analog AD4-015, it was observed to reduce HBMEC migration. richardbeliveau.orgnih.gov
Tubulogenesis Assays: To evaluate the formation of capillary-like structures, an essential step in angiogenesis, endothelial cells are cultured on a basement membrane extract like Matrigel. The this compound analog AD4-015 was found to inhibit in vitro tubulogenesis of HBMECs. richardbeliveau.orgnih.gov
The table below summarizes the key findings from cell-based functional assays performed on the this compound analog, AD4-015.
Table 1: Effects of this compound Analog AD4-015 on HBMEC Functions
| Assay Type | Cell Line | Observed Effect | Citation |
|---|---|---|---|
| Cell Migration | HBMEC | Reduction in cell migration | richardbeliveau.org, nih.gov |
To understand how a compound affects cellular function at the genetic level, gene expression analysis is employed. These techniques can reveal changes in the transcription and functional activity of key proteins involved in pathological processes.
RT-PCR (Reverse Transcription Polymerase Chain Reaction): This technique is used to quantify the levels of specific messenger RNA (mRNA), providing a measure of gene expression. Studies showed that the this compound analog AD4-015 significantly inhibited the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced gene expression of matrix-metalloproteinase (MMP)-9 in HBMECs. richardbeliveau.org
Zymography: This is an electrophoretic technique that includes a substrate copolymerized with the polyacrylamide gel to detect enzymatic activity. Gelatin zymography is commonly used to identify the activity of gelatinases like MMP-2 and MMP-9. Research demonstrated that the this compound analog AD4-015 inhibited the PMA-induced secretion of MMP-9, as assessed by zymography. richardbeliveau.orgnih.gov
The table below details the findings related to gene expression and protein activity modulation by the this compound analog, AD4-015.
Table 2: Modulation of Gene and Protein Activity by this compound Analog AD4-015
| Analysis Technique | Target | Cell Line | Modulating Agent | Observed Effect | Citation |
|---|---|---|---|---|---|
| RT-PCR | MMP-9 gene expression | HBMEC | PMA | Significant inhibition | richardbeliveau.org |
Understanding the direct physical interaction between a compound and its protein target is crucial for rational drug design. These studies provide detailed information on binding affinity, kinetics, and the precise structural basis of the interaction.
Binding Kinetics: Techniques such as Surface Plasmon Resonance (SPR) are used to study the rates of association and dissociation of a ligand to its target protein in real-time. nih.gov This provides valuable data on the binding affinity (K_D) and the stability of the protein-ligand complex. nih.gov
X-ray Crystallography: This powerful technique can determine the three-dimensional atomic structure of a protein-ligand complex. nih.gov By crystallizing a target protein in complex with this compound, researchers can visualize the specific binding site, the conformation of the bound ligand, and the key atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding. springernature.comnih.gov This structural information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective analogs.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the early stages of drug development, allowing for the prediction and analysis of drug-target interactions in a virtual environment. nih.gov These methods save significant time and resources by prioritizing promising compounds and providing insights that guide experimental work.
In silico molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This technique is frequently used to predict how a small molecule like this compound binds to the active site of its protein target. researchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and orientations and calculating a "docking score" for each pose, which estimates the binding affinity. semanticscholar.org The results can identify key amino acid residues involved in the interaction and predict the strength of the protein-ligand binding, guiding further optimization of the compound's structure. mdpi.comrsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of molecules like this compound. nih.govescholarship.org Although specific MD simulation studies on this compound are not yet prevalent in publicly available literature, the application of this methodology holds significant promise for understanding its structure-activity relationship.
Furthermore, MD simulations can be employed to study the conformational changes that occur upon binding of this compound to its target protein. This can help to identify the specific amino acid residues involved in the interaction and to understand the mechanism of inhibition at a molecular level. The insights gained from such studies would be invaluable for the rational design of new this compound analogs with improved potency and selectivity.
Table 1: Potential Applications of Molecular Dynamics Simulations in this compound Research
| Application Area | Description | Potential Insights |
| Conformational Sampling | Exploring the range of possible three-dimensional structures of this compound in various solvent environments. | Identification of low-energy conformers, understanding of molecular flexibility, and the influence of the environment on structure. |
| Binding Pose Prediction | Simulating the interaction of this compound with the G6P-T1 transporter to predict the most stable binding orientation. | Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and the structural basis of inhibition. |
| Free Energy Calculations | Quantifying the binding affinity of this compound and its analogs to the target protein. | Rationalizing structure-activity relationships and guiding the design of more potent inhibitors. |
| Unbinding Pathway Analysis | Simulating the dissociation of this compound from its binding site to understand the kinetics of the interaction. | Insights into the residence time of the inhibitor and factors influencing its off-rate. |
Innovative Synthetic Strategy Development
The complex and unique structure of this compound has presented a significant challenge to synthetic chemists, spurring the development of innovative strategies for its total synthesis and the creation of structural analogues. nih.govresearchgate.netwjbphs.com A key challenge lies in the construction of the highly substituted benzophenone (B1666685) core and the stereocontrolled formation of the side chain. wjbphs.com
One notable strategy focused on a convergent approach to synthesize a close analogue of this compound. nih.govresearchgate.net This involved the efficient preparation of an anthraquinone (B42736) building block via an aryne/phthalide annulation. nih.govresearchgate.net This intermediate was then converted into a 9,10-dimethoxyanthracene-1-carbaldehyde derivative, which was subsequently coupled with a lithiated arene. nih.govresearchgate.net A multiple oxidation step under Jones conditions then yielded the this compound analogue. nih.govresearchgate.net The synthesis of the required functionalized arene intermediates was achieved through highly regioselective bromination and ortho-lithiation reactions. nih.govresearchgate.net
Another innovative approach targeted the synthesis of a deoxy-mumbaistatin analogue containing the complete carbon skeleton and a spirolactone motif, which is believed to be a more stable, cyclized form of the natural product. wjbphs.com Key steps in this strategy included a Diels-Alder cycloaddition for the construction of the fully functionalized anthraquinone moiety and an anionic homo-Fries rearrangement to assemble the tetra-ortho-substituted benzophenone core. wjbphs.com This core intermediate then spontaneously formed a spiroketal lactone, closely resembling the proposed structure of cyclo-mumbaistatin. wjbphs.com
These synthetic endeavors are not only crucial for confirming the structure of this compound and providing material for biological studies, but they also open avenues for the creation of a diverse library of analogues. wjbphs.com Such analogues are instrumental in probing the structure-activity relationships of this compound and in developing new therapeutic agents.
This compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein target. escholarship.org this compound, with its high potency and specificity as an inhibitor of the hepatic glucose-6-phosphate translocase (G6P-T1), serves as an excellent chemical probe to investigate the role of this transporter in various physiological and pathological processes. nih.govresearchgate.net
The primary use of this compound as a chemical probe is in the elucidation of the biological functions of G6P-T1, a key component of the glucose-6-phosphatase system, which is crucial for maintaining glucose homeostasis. nih.govresearchgate.net By inhibiting G6P-T1, this compound allows researchers to study the consequences of blocking this final step of gluconeogenesis and glycogenolysis in liver cells. nih.gov
Studies utilizing this compound and its potent analogues have helped to reinforce the biological significance of the anthraquinone moiety for its inhibitory activity. researchgate.net Furthermore, the ability of some synthetic analogues to inhibit glucose release in primary hepatocytes demonstrates their utility in cellular assays to probe the function of G6P-T1 in a more physiologically relevant context. researchgate.net
The development of this compound analogues through semisynthesis has been a key enabler in its use as a chemical probe. researchgate.net These analogues, with varying potencies, provide a toolset to investigate the structure-activity relationship and to validate that the observed biological effects are indeed due to the inhibition of G6P-T1.
Table 2: Characteristics of this compound as a Chemical Probe
| Characteristic | Description | Relevance to Biological Studies |
| Potency | This compound is a highly potent inhibitor of G6P-T1, with an IC50 in the nanomolar range. | Allows for effective inhibition at low concentrations, minimizing off-target effects. |
| Selectivity | While comprehensive selectivity profiling is ongoing, this compound is considered a specific inhibitor of G6P-T1. | Enables the attribution of observed biological effects to the inhibition of the intended target. |
| Mechanism of Action | This compound acts as an inhibitor of the G6P-T1 transporter, preventing the entry of glucose-6-phosphate into the endoplasmic reticulum. | Provides a clear molecular basis for its biological activity, facilitating the interpretation of experimental results. |
| Cellular Activity | This compound and some of its analogues have been shown to be active in cellular assays, such as inhibiting glucose release from hepatocytes. | Demonstrates its ability to engage its target in a cellular context, making it suitable for cell-based studies. |
Synergistic Combination of Biosynthesis and Synthetic Chemistry
The extremely low yield of this compound from its natural source has significantly limited its availability for extensive biological investigation. researchgate.net This challenge has been addressed through a powerful synergistic approach that combines the strengths of biosynthesis and synthetic chemistry. researchgate.net
The core of this strategy involves utilizing an engineered biosynthetic pathway to produce a structurally related and more accessible precursor, which is then elaborated into this compound analogues through chemical synthesis. researchgate.net Specifically, researchers have developed an overproduction system for 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), a polyketide product of engineered biosynthesis that shares the anthraquinone core of this compound. researchgate.net
Starting from DMAC, a facile semisynthetic route has been established to generate a variety of this compound analogues in just a few steps. researchgate.net This approach has several advantages:
Increased Accessibility: It circumvents the low natural abundance of this compound, providing a reliable supply of material for research.
Structural Diversity: The semisynthetic route allows for the introduction of various chemical modifications, leading to a library of analogues with diverse structures and properties.
Structure-Activity Relationship Studies: By systematically modifying the structure of the this compound scaffold, researchers can probe the key molecular features required for potent G6P-T1 inhibition.
This synergistic combination of biosynthesis and synthetic chemistry has proven to be a fruitful avenue for the discovery of new bioactive substances. researchgate.net It has not only facilitated the exploration of the therapeutic potential of this compound analogues but also serves as a general strategy that can be applied to other natural products with limited availability.
Concluding Perspectives on Mumbaistatin Research
Current State of Knowledge and Unresolved Questions
Mumbaistatin is distinguished as one of the most powerful natural inhibitors of the glucose-6-phosphate translocase (G6PT, also known as G6P-T1), a critical component of the glucose-6-phosphatase enzyme system. researchgate.netcosmeticsbusiness.comthieme-connect.com This system is primarily located in the endoplasmic reticulum of liver and kidney cells and plays a pivotal role in maintaining glucose homeostasis. nih.gov
Key Characteristics of this compound:
Origin: Isolated from the fermentation broth of Streptomyces sp. DSM 11641. nih.govmedchemexpress.comnih.gov
Chemical Nature: An anthraquinone (B42736) derivative belonging to the polyketide family. cosmeticsbusiness.comnih.govnaturalproducts.net
Potency: The open-chain diketo form of this compound exhibits potent inhibition of G6P-T1 with an IC₅₀ value of approximately 5 nM. researchgate.netcosmeticsbusiness.comnih.gov
Structural Duality: The molecule exists in a dynamic equilibrium between a biologically active open-chain hydroxydiketodicarboxylic acid form and a significantly less potent cyclized dispirodiketal form. researchgate.netnih.govunibo.it This cyclization can occur in the presence of acid, posing a challenge for its isolation and synthesis. nih.gov
Despite these foundational discoveries, significant challenges and unresolved questions persist. The primary obstacle is its extremely low yield from its natural source, which severely limits its availability for extensive biological studies. researchgate.netnih.gov Consequently, a complete total synthesis of this compound has not yet been accomplished, despite numerous efforts by synthetic chemistry groups. nih.govuni-koeln.de The synthesis is particularly challenging due to the sterically hindered tetra-ortho-substituted benzophenone (B1666685) core. thieme-connect.comuni-koeln.de
Unresolved Questions:
Can an efficient and scalable total synthesis of the active open-chain form of this compound be achieved?
What is the full spectrum of its biological targets beyond G6P-T1?
How does the dynamic equilibrium between the open and closed forms affect its in vivo activity and metabolic fate?
What are the precise molecular interactions that account for its high-affinity binding to the G6P translocase?
Future Research Directions in this compound Chemistry and Biology
Future research on this compound is poised to advance on both chemical and biological fronts, driven by the need to overcome its supply limitations and to fully exploit its therapeutic potential.
In Chemistry:
Total Synthesis: A primary goal remains the completion of the total synthesis of this compound. thieme-connect.comnih.gov Success in this area would provide definitive structural proof and enable the production of sufficient quantities for advanced preclinical studies.
Semisynthesis and Analogue Development: A highly promising strategy involves the synergistic use of biosynthesis and chemical synthesis. researchgate.net Researchers have successfully used 3,8-dihydroxyanthraquinone-2-carboxylic acid (DMAC), a structurally related polyketide produced by engineered biosynthesis, as a starting material for the facile, multi-step synthesis of various this compound analogues. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of analogues is crucial for elucidating detailed SAR. nih.gov These studies aim to identify the key structural motifs essential for potent G6P-T1 inhibition and to develop analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
In Biology:
Therapeutic Applications: While initially identified as a target for type II diabetes, research has expanded to investigate the role of G6P-T1 in other pathologies. researchgate.netnih.gov this compound analogues are being explored for their potential in cancer therapy, particularly in the context of hypoxic tumors that exhibit altered glucose metabolism. capes.gov.brnih.gov
Exploring Novel Mechanisms: Future biological studies will likely investigate the downstream effects of G6P-T1 inhibition by this compound in various cell types. This includes exploring its influence on related metabolic pathways, cellular signaling cascades, and processes like protein glycosylation. frontiersin.orgnih.gov
Probe Development: Fully realizing the potential of this compound as a chemical probe to study the G6Pase system requires a deeper understanding of its biological activity.
| Compound | Description | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound (open form) | Natural Product | G6P-T1 | 5 nM | nih.gov |
| This compound (cyclized form) | Natural Product (Dehydration Product) | G6P-T1 | ~5000 nM (thousand times lower activity) | nih.gov |
| DMAC | Biosynthetic Precursor | G6P-T1 | 26.9 µg/ml | plos.org |
| Analogue 29 | Semisynthetic Analogue (Aromatic Northern Block) | G6P-T1 | Low micromolar range | researchgate.net |
Potential for this compound in Developing Mechanistic Understanding of Disease Pathways
This compound and its analogues represent powerful pharmacological tools for dissecting the roles of the glucose-6-phosphatase system in health and disease. nih.govnih.gov Their ability to potently and selectively inhibit G6P-T1 allows researchers to probe the functional consequences of disrupting this key metabolic checkpoint.
Type II Diabetes: Since elevated hepatic glucose production is a hallmark of type II diabetes, this compound provides a means to investigate the direct impact of G6P-T1 inhibition on gluconeogenesis and glycogenolysis. thieme-connect.com It can help validate G6P-T1 as a therapeutic target and elucidate the intricate regulatory networks governing glucose homeostasis. cosmeticsbusiness.comnih.gov
Cancer Biology: Recent studies have uncovered a critical link between the G6P transporter, hypoxia, and cell survival, particularly in the context of cancer. capes.gov.brnih.gov The hypoxia-inducible factor-1α (HIF-1α) can regulate the expression of G6PT, suggesting that this transporter is part of the metabolic adaptation that allows cancer cells and associated stromal cells to thrive in the low-oxygen tumor microenvironment. nih.govrichardbeliveau.org this compound analogues have been shown to specifically reduce the survival of cells expressing HIF-1α, highlighting their potential to unravel the metabolic vulnerabilities of hypoxic cancers like glioblastoma. capes.gov.brresearchgate.net
Protein Glycosylation and Folding: The G6Pase system is located in the endoplasmic reticulum, the primary site of protein folding and N-linked glycosylation in eukaryotic cells. nih.gov While direct effects of this compound on glycosylation have not been extensively detailed, inhibiting a key transporter within this organelle could have indirect consequences on these crucial processes by altering the local metabolic environment. Future studies using this compound could help explore the interplay between glucose metabolism and the protein quality control machinery within the ER. nih.gov
By providing a way to pharmacologically modulate a specific metabolic gate, this compound and its next-generation analogues will continue to be invaluable in building a more integrated, multi-scale understanding of complex diseases. missouri.edu
Q & A
Q. What is the biochemical mechanism underlying Mumbaistatin's inhibition of glucose-6-phosphate (G6P) translocase, and how is its potency quantified experimentally?
this compound inhibits G6P translocase by binding to its active site, disrupting glucose metabolism. Its potency is measured using intact rat liver microsomes via a colorimetric assay to determine the IC50 (half-maximal inhibitory concentration). For example, this compound exhibits an IC50 of 5 nM, significantly lower than chlorogenic acid (IC50 = 0.26 mM) . Dose-response curves (e.g., 10–50 μM range for alkylacyl-primed derivatives) validate inhibitory activity .
Q. What synthetic strategies are employed to produce this compound and its derivatives, and how are intermediates characterized?
The anthraquinone core is synthesized via Diels-Alder reactions, while the methylene bridge is formed using transition metal-catalyzed reactions . Key intermediates are purified via ion exchange chromatography (e.g., DEAE-Sepharose at pH 7.0) and characterized using NMR (e.g., <sup>1</sup>H-NMR in DMSO-<i>d</i>6) and crystallography (Table 1 in ). Yield optimization (>70%) is achieved through step gradients of isopropanol in phosphate buffers .
Q. How are structural modifications of this compound validated for enhanced stability or activity?
Modifications (e.g., esterification, etherification) are validated using reducing/oxidizing agents and alkylating reagents under basic conditions. For instance, methylation with diazomethane in methanol improves stability at acidic pH . Purity (>99%) is confirmed via reverse-phase chromatography, and bioactivity is reassessed using G6P translocase assays .
Advanced Research Questions
Q. What experimental design considerations are critical for replicating this compound's bioactivity studies across different model systems?
Researchers must standardize microsome preparation (e.g., verifying G6Pase activity with mannose-6-phosphate controls) and use consistent buffer conditions (pH 7.0 phosphate buffer with 20% isopropanol) to ensure reproducibility . Blind testing and statistical validation (e.g., principal component analysis) minimize bias in dose-response interpretations .
Q. How can contradictions in reported IC50 values for this compound derivatives be resolved methodologically?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature). To resolve these, researchers should:
- Replicate experiments using identical protocols (e.g., colorimetric assays from ).
- Perform meta-analyses of published data, accounting for variables like microsome batch or solvent purity.
- Use multivariate analysis to isolate confounding factors .
Q. What strategies optimize the isolation of this compound from culture filtrates while maintaining structural integrity?
Ion exchange chromatography at pH 5–8 (optimally pH 7) enriches this compound with >70% yield . Avoid prolonged exposure to neutral pH (6–9), which degrades the compound. Instead, use cold vacuum concentration and immediate crystallization in methanol/water mixtures .
Q. How can mixed-methods approaches address gaps in understanding this compound's structure-activity relationships (SAR)?
Combine:
Q. What analytical techniques are most robust for detecting impurities in synthesized this compound batches?
Use tandem LC-MS for trace impurity detection and <sup>13</sup>C-NMR to confirm stereochemical purity (e.g., distinguishing S,R,R from S,S,S diastereomers) . Cross-reference with crystallographic data (Table 1 in ) to resolve ambiguous peaks.
Data Analysis and Interpretation
Q. How should researchers handle non-reproducible results in this compound bioactivity assays?
Q. What frameworks guide the integration of this compound's pharmacokinetic data into preclinical models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability, incorporating parameters like logP (lipophilicity) and plasma protein binding. Validate with in vivo studies measuring hepatic uptake and renal clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
